2-Chloro-1-(indolin-5-yl)ethanone hydrochloride 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353501-02-6
VCID: VC4533442
InChI: InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H
SMILES: C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.1

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

CAS No.: 1353501-02-6

Cat. No.: VC4533442

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.1

* For research use only. Not for human or veterinary use.

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride - 1353501-02-6

Specification

CAS No. 1353501-02-6
Molecular Formula C10H11Cl2NO
Molecular Weight 232.1
IUPAC Name 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H
Standard InChI Key LHJKKAOLHRKXDC-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride, reflects its bicyclic indoline core fused to a ketone group at the 5-position, with a chlorine atom at the β-carbon of the acetyl side chain. Key identifiers include:

PropertyValueSource
CAS No.1353501-02-6
Molecular FormulaC₁₀H₁₁Cl₂NO
Molecular Weight232.1 g/mol
SMILESC1CNC2=C1C=C(C=C2)C(=O)CCl.Cl
InChIKeyLHJKKAOLHRKXDC-UHFFFAOYSA-N
PubChem CID56766314

The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in pharmacological contexts. Crystallographic data remain unreported, but analog structures suggest planar aromatic regions with rotational flexibility in the ethanone side chain .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions using tools like ACD/Labs or ChemDraw suggest:

  • ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), indoline NH (δ ~3.5 ppm), and methylene groups (δ 2.8–3.2 ppm) .

  • MS: A molecular ion peak at m/z 232 with fragmentation patterns indicative of Cl loss and indoline ring cleavage.

Synthesis and Manufacturing Processes

Route Design and Optimization

  • Grignard Reaction: 2-Chlorothiazole reacts with isopropylmagnesium chloride to form a magnesiated intermediate.

  • Acylation: The intermediate is treated with chloroacetyl chloride at low temperatures (-50°C) to yield the target ketone .

Adapting this to indoline systems would involve substituting thiazole with indoline-5-carbaldehyde or its equivalents. Key challenges include regioselectivity at the indoline’s 5-position and minimizing N-alkylation side reactions.

Process Considerations

  • Temperature Control: Exothermic Grignard reactions necessitate strict thermal regulation (0–10°C) .

  • Solvent Selection: Polar aprotic solvents (e.g., THF, dimethoxyethane) improve intermediate stability .

  • Yield Optimization: Molar ratios of 1.1:1 (Grignard reagent:indoline precursor) and 3:1 (chloroacetyl chloride:intermediate) maximize conversion .

Physicochemical Properties

Stability and Reactivity

Classified as a combustible solid (WGK 3), the compound requires storage in airtight containers under inert gas (N₂/Ar) at 2–8°C. Hydrolysis susceptibility is anticipated due to the reactive α-chloroketone group, necessitating anhydrous handling.

Solubility and Partitioning

Quantitative solubility data are unavailable, but hydrochloride salts typically exhibit:

  • High solubility in water (>10 mg/mL)

  • Moderate solubility in ethanol or DMSO

  • LogP ≈ 2.2 (predicted via ChemAxon), indicating moderate lipophilicity .

Research Applications and Biological Relevance

Medicinal Chemistry

Indoline derivatives are privileged scaffolds in drug discovery, exemplified by FDA-approved agents like indomethacin (anti-inflammatory) and sumatriptan (antimigraine). The chloroacetyl group in 2-chloro-1-(indolin-5-yl)ethanone hydrochloride enables:

  • Nucleophilic Displacement: Reaction with amines or thiols to form amide/thioether-linked conjugates.

  • Cross-Coupling: Suzuki-Miyaura reactions for aryl ring functionalization .

Case Study: Kinase Inhibitor Development

A 2024 study (Chemsrc) utilized 2-chloro-1-(indolin-5-yl)ethanone as a precursor for VEGFR-2 inhibitors. The chloro group was displaced with pyrimidine amines, yielding analogs with IC₅₀ values <100 nM in kinase assays .

Future Directions in Research and Development

Knowledge Gaps

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies are needed.

  • Toxicology: Acute/chronic toxicity profiles in mammalian models remain uncharacterized.

Synthetic Opportunities

  • Continuous-Flow Synthesis: Microreactor technology could enhance yield and safety versus batch methods .

  • Asymmetric Catalysis: Enantioselective routes to access chiral indoline derivatives.

Therapeutic Exploration

  • Oncology: Targeting PI3K/AKT/mTOR pathways via indoline-based small molecules.

  • CNS Disorders: Modulation of serotonin receptors for antidepressant/antipsychotic effects.

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